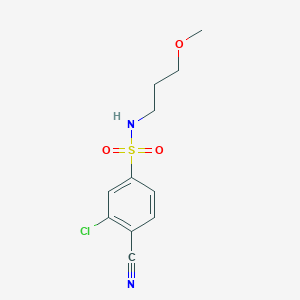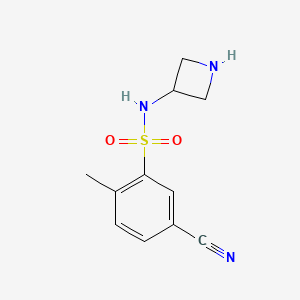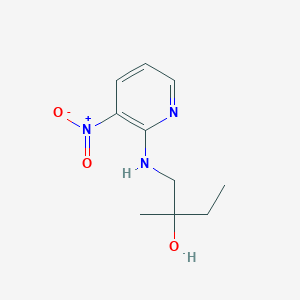![molecular formula C20H12N2O4S2 B14902774 8-[(3-Carboxy-8-quinolyl)disulfanyl]quinoline-3-carboxylic acid](/img/structure/B14902774.png)
8-[(3-Carboxy-8-quinolyl)disulfanyl]quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) is a complex organic compound with the molecular formula C20H12N2O4S2 and a molecular weight of 408.45 g/mol This compound features a quinoline backbone, which is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) typically involves the formation of the quinoline ring followed by the introduction of disulfane and carboxylic acid groups. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and sulfuric acid to form the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and ultrasound irradiation have been explored to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: The disulfane group can be oxidized to form sulfone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acid chlorides or amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products:
Sulfone derivatives: from oxidation.
Dihydroquinoline derivatives: from reduction.
Esters or amides: from substitution reactions.
Scientific Research Applications
8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) is primarily attributed to its ability to interact with biological targets through its quinoline and disulfane groups. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the disulfane group can form disulfide bonds with thiol-containing proteins, affecting their function . These interactions can lead to antimicrobial and anticancer activities.
Comparison with Similar Compounds
Quinoline-3-carboxylic acid: Lacks the disulfane group but shares the quinoline and carboxylic acid functionalities.
8,8’-Disulfanediylbis(quinoline): Lacks the carboxylic acid groups but retains the quinoline and disulfane functionalities.
Uniqueness: 8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) is unique due to the presence of both disulfane and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C20H12N2O4S2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
8-[(3-carboxyquinolin-8-yl)disulfanyl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H12N2O4S2/c23-19(24)13-7-11-3-1-5-15(17(11)21-9-13)27-28-16-6-2-4-12-8-14(20(25)26)10-22-18(12)16/h1-10H,(H,23,24)(H,25,26) |
InChI Key |
RCYABFBTLSDRIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)SSC3=CC=CC4=CC(=CN=C43)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-4-[(3-methoxyphenyl)methyl]-2-methyl-9-(4-methylphenyl)-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraene-3,6-dione](/img/structure/B14902727.png)






![n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14902779.png)

![6-Chloroimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B14902785.png)
